molecular formula C12H9FOS B6354999 3-Fluoro-4-(phenylthio)phenol CAS No. 1350814-74-2

3-Fluoro-4-(phenylthio)phenol

Cat. No.: B6354999
CAS No.: 1350814-74-2
M. Wt: 220.26 g/mol
InChI Key: WXTQSKOGGDGMHX-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Synthetic Chemistry and Advanced Materials

Organofluorine compounds, which contain a carbon-fluorine bond, are of immense interest in numerous scientific and technological fields. chembk.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. guidechem.com This is due to the unique characteristics of the fluorine atom, including its high electronegativity, small size, and the high strength of the carbon-fluorine bond. google.comchemicalbook.com

The presence of fluorine can enhance metabolic stability, increase lipophilicity, and improve the bioavailability of drug candidates, which is why approximately 20% of all pharmaceuticals contain fluorine. google.comnih.gov In materials science, fluorinated polymers, such as Teflon, are known for their high thermal stability and chemical resistance. chembk.comguidechem.com The development of new and safer fluorinating agents remains an active area of research, moving from historically corrosive reagents to more stable, modern alternatives. google.com

Importance of Thioether Linkages in Molecular Design and Transformations

Thioether linkages, characterized by a C-S-C bond, are a cornerstone in the design of novel molecules and materials. They are found in various natural products and are increasingly incorporated into synthetic structures due to their unique geometric and electronic properties. sigmaaldrich.com The thioether bond can influence molecular conformation and is more stable than a disulfide bond under reducing conditions, making it a valuable tool in peptide and protein engineering. hmdb.ca

In materials science, aryl thioethers are precursors to polysulfides, which exhibit excellent physical properties. spectrabase.com The synthesis of aryl thioethers can be achieved through various methods, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. uq.edu.au Recent research has focused on developing more efficient and environmentally friendly methods for creating these linkages, such as organocatalyzed routes that avoid the generation of stoichiometric salt byproducts. spectrabase.comtdcommons.org

Contextualization of Phenolic Structures in Organic Synthesis and Functional Molecules

Phenols, compounds with a hydroxyl group directly attached to an aromatic ring, are a fundamental class of molecules in organic chemistry. nih.govgoogle.com The hydroxyl group significantly influences the reactivity of the aromatic ring, making it highly susceptible to electrophilic substitution at the ortho and para positions. google.comrsc.org Phenols are also acidic and can participate in hydrogen bonding, which affects their physical properties like boiling point and solubility. google.com

Phenolic structures are ubiquitous in nature and are found in many commercially important compounds, including pharmaceuticals, polymers like Bakelite, and antioxidants. nih.govsinfoochem.com The synthesis of phenols can be achieved through various methods, including the hydrolysis of diazonium salts and the oxidation of arylboronic acids. chemicalbook.comchemicalbook.com The versatility of the phenolic moiety makes it a valuable starting point for the synthesis of more complex functional molecules. chembk.comchemicalbook.com

Overview of Research Trajectories for Aryl Thioether and Fluorinated Phenol (B47542) Hybrid Structures

The combination of a fluorinated phenol with an aryl thioether creates a hybrid structure with a unique set of properties. Research into such molecules is driven by the potential for synergistic effects between the different functional groups. For instance, the fluorine atom can modulate the acidity of the phenolic proton and influence the electronic nature of the entire molecule. The thioether linkage provides a site for further functionalization or can be used to create specific molecular architectures.

While detailed research on 3-Fluoro-4-(phenylthio)phenol itself is not widely published, the broader class of fluorinated aryl thioether phenols is of interest in several areas. For example, in medicinal chemistry, such scaffolds could be explored for their potential as enzyme inhibitors or as building blocks for more complex drug molecules. In materials science, these compounds could serve as monomers for high-performance polymers with enhanced thermal stability and specific optical properties. spectrabase.comtdcommons.org The development of efficient synthetic routes to these hybrid structures is a key research objective. chemicalbook.comnih.gov

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1350814-74-2 chembk.com
Molecular Formula C₁₂H₉FOS chembk.com
Molecular Weight 220.26 g/mol chembk.com
Predicted Boiling Point 341.3 ± 32.0 °C chembk.com
Predicted Density 1.32 ± 0.1 g/cm³ chembk.com

Synthesis of this compound

A specific, documented synthesis for this compound is not widely reported. However, a plausible synthetic route can be proposed based on the known synthesis of the analogous compound, 3-fluoro-4-(methylthio)phenol. chemicalbook.com This method involves the diazotization of an aniline (B41778) precursor followed by hydrolysis.

A potential synthetic pathway could start from 3-fluoro-4-(phenylthio)aniline. This aniline derivative would be treated with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like sulfuric acid, to form the corresponding diazonium salt. This intermediate would then be hydrolyzed, typically by heating in an aqueous solution, to yield the final product, this compound. The crude product would likely require purification, for example, by column chromatography. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-phenylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FOS/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTQSKOGGDGMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Fluoro 4 Phenylthio Phenol

Precursor Synthesis Strategies for 3-Fluoro-4-substituted Phenols and Thiophenols

The successful synthesis of 3-fluoro-4-(phenylthio)phenol is critically dependent on the efficient preparation of its constituent precursors: a 3-fluoro-4-substituted phenol (B47542) and a phenyl thiol derivative. This section outlines the strategic approaches to synthesize these vital building blocks.

Preparation of Halogenated Fluorophenol Precursors

Halogenated 3-fluorophenols, particularly 4-chloro-3-fluorophenol and 4-bromo-3-fluorophenol, serve as excellent electrophilic partners in carbon-sulfur bond formation reactions.

A common route to 4-chloro-3-fluorophenol commences with o-fluoronitrobenzene. The synthesis involves a multi-step process that begins with the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the chlorine atom, and finally, conversion of the amino group to a hydroxyl group. A notable method involves the catalytic hydrogenation of o-fluoronitrobenzene to 4-amino-3-fluorophenol, which is then subjected to acylation to yield the target 4-chloro-3-fluorophenol guidechem.com.

Starting MaterialReagents and ConditionsProductYield (%)
o-Fluoronitrobenzene1. H₂, Pd/C, Ethanol/Water; 2. Acylating agent, DMF4-Chloro-3-fluorophenolNot specified

For the synthesis of 4-bromo-3-fluorophenol , various bromination techniques can be employed on 3-fluorophenol. Direct bromination using reagents like N-bromosuccinimide (NBS) in a suitable solvent can afford the desired product. The regioselectivity of the bromination is influenced by the directing effects of the hydroxyl and fluoro groups.

Synthesis of Phenyl Thiol Precursors

Phenyl thiol, also known as thiophenol, is the nucleophilic component in the synthesis of this compound. Several classical and modern methods are available for its preparation.

One of the most established methods is the reduction of benzenesulfonyl chloride . This reaction is typically carried out using a reducing agent like zinc dust in an acidic medium.

A versatile approach is the Newman-Kwart rearrangement . This intramolecular rearrangement involves the thermal conversion of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the corresponding thiophenol wikipedia.orgorganic-chemistry.orgjk-sci.com. This method is particularly useful for preparing substituted thiophenols from the corresponding phenols. The reaction generally requires high temperatures, although milder conditions have been developed using palladium catalysis or photoredox catalysis wikipedia.orgacs.org.

PrecursorReaction TypeKey Reagents/ConditionsProduct
PhenolNewman-Kwart Rearrangement1. Base, Dialkylthiocarbamoyl chloride; 2. Heat (200-300 °C) or Pd/photoredox catalyst; 3. HydrolysisThiophenol

Another classical route involves the diazotization of aniline (B41778) followed by reaction with a sulfur-containing nucleophile, such as potassium ethyl xanthate or sodium polysulfide.

More contemporary methods, such as transition metal-catalyzed C-S bond formation , have also been developed for the synthesis of thiophenols.

Carbon-Sulfur Bond Formation Reactions Leading to the Phenylthio Moiety

The crucial step in the synthesis of this compound is the formation of the carbon-sulfur bond between the halogenated fluorophenol and phenyl thiol precursors. This can be achieved through several powerful synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming aryl-heteroatom bonds. In the context of synthesizing this compound, a 4-halo-3-fluorophenol (where the halogen is typically chlorine or bromine) can react with a thiophenoxide nucleophile. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group significantly accelerates the reaction by stabilizing the intermediate Meisenheimer complex. The fluorine atom at the 3-position in the phenol precursor has an electron-withdrawing inductive effect, which can facilitate the nucleophilic attack. Recent studies have also explored radical-mediated SNAr of halophenols, which can proceed under milder conditions osti.gov.

Transition Metal-Catalyzed Coupling Reactions (e.g., C-S Coupling)

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of C-S bonds.

The Buchwald-Hartwig C-S cross-coupling reaction is a prominent palladium-catalyzed method for the formation of aryl thioethers. This reaction typically involves the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst, a phosphine ligand, and a base organic-chemistry.orgnih.gov. The choice of ligand is crucial for the efficiency of the catalytic cycle. A variety of phosphine ligands, such as bidentate ligands like DiPPF and monophosphine ligands, have been successfully employed nih.gov. These reactions are known for their broad substrate scope and functional group tolerance nih.gov.

An example of a general palladium-catalyzed C-S coupling reaction is shown below:

Aryl HalideThiolCatalyst SystemBaseProductYield (%)
4-Bromo-3-fluorophenolThiophenolPd(OAc)₂ / Phosphine LigandK₂CO₃ or Cs₂CO₃This compoundHigh (expected)

The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, need to be optimized for the specific substrates to achieve high yields of this compound. Mechanochemical methods, such as ball-milling, have also been developed for palladium-catalyzed C-S coupling, offering a more environmentally friendly approach ucl.ac.uk.

Radical-Mediated Thiolation Strategies

An alternative to metal-catalyzed cross-coupling is the use of radical-mediated reactions for the formation of the C-S bond. These methods often involve the generation of a thiyl radical from a thiol precursor, which then adds to the aromatic ring. While less common for the synthesis of specific diaryl thioethers, radical C-H thiolation of phenols is an area of ongoing research.

For the synthesis of this compound, a hypothetical radical-mediated approach could involve the direct C-H thiolation of 3-fluorophenol. This would require a method to generate phenylthiyl radicals (PhS•) in the presence of 3-fluorophenol and a means to control the regioselectivity of the addition. The hydroxyl group of the phenol is strongly activating and ortho-, para-directing. Therefore, direct thiolation of 3-fluorophenol would likely lead to a mixture of isomers, with substitution occurring at the positions activated by the hydroxyl group.

One potential method for generating thiyl radicals is the use of persulfate salts, such as potassium persulfate (K₂S₂O₈), which can be thermally or photochemically decomposed to generate sulfate radicals. These highly reactive radicals can then abstract a hydrogen atom from thiophenol to produce the desired phenylthiyl radical. elsevierpure.com

Table 2: Hypothetical Radical-Mediated Thiolation of 3-Fluorophenol

SubstrateThiol SourceRadical InitiatorSolventConditionsMajor Products
3-FluorophenolThiophenolK₂S₂O₈Acetonitrile/WaterHeat or UV lightMixture of regioisomers

Controlling the regioselectivity to favor the desired 4-position remains a significant challenge in direct C-H functionalization of substituted phenols. The electronic effects of both the fluorine and hydroxyl groups would need to be carefully considered and potentially overcome through the use of directing groups or specific catalyst systems that are yet to be developed for this particular transformation. Photocatalysis is another emerging area that could offer milder conditions for such radical-mediated C-S bond formations. nih.govorganic-chemistry.org

Introduction of the Fluorine Atom and Positional Isomer Control

Electrophilic Fluorination Methodologies

Electrophilic fluorination is a common method for introducing a fluorine atom onto an electron-rich aromatic ring. In the context of synthesizing this compound, if the phenylthio group is introduced first, the substrate would be 4-(phenylthio)phenol. The hydroxyl and phenylthio groups are both ortho-, para-directing. Therefore, electrophilic fluorination of 4-(phenylthio)phenol would be expected to yield a mixture of products, with fluorination occurring at the positions ortho to the hydroxyl and phenylthio groups.

Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ (F-TEDA-BF₄). wikipedia.orgbrynmawr.eduorganic-chemistry.org These reagents are generally stable, commercially available, and effective for the fluorination of a wide range of substrates. mdpi.com

Table 3: Electrophilic Fluorination of 4-(phenylthio)phenol

SubstrateFluorinating ReagentSolventTemperature (°C)Expected Major Products
4-(Phenylthio)phenolNFSIAcetonitrileRoom TemperatureThis compound and 2-Fluoro-4-(phenylthio)phenol
4-(Phenylthio)phenolSelectfluor™AcetonitrileRoom TemperatureThis compound and 2-Fluoro-4-(phenylthio)phenol

The regioselectivity of the fluorination would be influenced by the relative directing strengths of the hydroxyl and phenylthio groups and the steric hindrance around the potential reaction sites. Achieving high selectivity for the desired 3-fluoro isomer might require optimization of reaction conditions or the use of a directing group strategy.

Nucleophilic Fluorination Techniques

Nucleophilic fluorination offers an alternative route, typically involving the displacement of a leaving group, such as a halide or a triflate, by a fluoride (B91410) source. To synthesize this compound via this method, a suitable precursor would be a molecule with a leaving group at the 3-position, such as 3-bromo-4-(phenylthio)phenol.

Common nucleophilic fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and various tetraalkylammonium fluorides. The reaction often requires high temperatures and polar aprotic solvents to facilitate the displacement. The use of phase-transfer catalysts can sometimes improve the efficiency of the reaction. A significant challenge in nucleophilic aromatic substitution is the often harsh conditions required, which may not be compatible with other functional groups in the molecule. thermofisher.com More recent advancements have focused on the use of transition metal catalysts, such as palladium or copper, to facilitate nucleophilic fluorination under milder conditions. thermofisher.com

Table 4: Nucleophilic Fluorination of a Precursor to this compound

SubstrateFluoride SourceCatalystSolventTemperature (°C)
3-Bromo-4-(phenylthio)phenolKFPalladium-based catalystDMF100-150
3-Triflyloxy-4-(phenylthio)phenolCsF-t-Amyl alcohol120-160

Deoxyfluorination of phenols presents another practical method for nucleophilic arene fluorination. thermofisher.com Reagents like PhenoFluorMix™ can convert phenols directly to aryl fluorides. thermofisher.com

Directed Fluorination for Regioselectivity

To overcome the challenge of regioselectivity in the fluorination of substituted phenols, directed C-H functionalization has emerged as a powerful strategy. This approach utilizes a directing group that positions a metal catalyst in close proximity to a specific C-H bond, enabling its selective activation and subsequent functionalization.

For the synthesis of this compound, a directing group could be installed on the hydroxyl oxygen of 4-(phenylthio)phenol to direct fluorination to the ortho C-H bond (the 3-position). A variety of directing groups have been developed for ortho-C-H functionalization, including picolinamides and other nitrogen-containing heterocycles. acs.org The thioether group itself can also act as a directing group in some transition-metal-catalyzed C-H activation reactions, potentially directing functionalization to the ortho position. nih.gov However, its effectiveness in directing fluorination specifically would need to be investigated.

A hypothetical directed fluorination is outlined below:

Installation of a Directing Group: The hydroxyl group of 4-(phenylthio)phenol is derivatized with a suitable directing group.

Directed C-H Fluorination: The derivatized phenol is then subjected to a palladium-catalyzed C-H fluorination using an electrophilic fluorine source like NFSI. The directing group ensures that the fluorination occurs selectively at the 3-position.

Removal of the Directing Group: The directing group is subsequently cleaved to reveal the free hydroxyl group of this compound.

This multi-step approach, while longer, offers the potential for excellent control over the position of the fluorine atom.

Hydroxyl Group Functionalization and Deprotection Strategies

The hydroxyl group of the phenol is often reactive under the conditions used for C-S bond formation or fluorination. Therefore, it is frequently necessary to protect this group during the synthesis and then deprotect it in a final step.

A common protecting group for phenols is the methyl ether. The phenol can be methylated using reagents such as dimethyl sulfate or methyl iodide in the presence of a base. The resulting methoxy group is generally stable to a wide range of reaction conditions, including many cross-coupling and fluorination reactions.

Table 5: Protection of Phenolic Hydroxyl as a Methyl Ether

PhenolMethylating AgentBaseSolvent
3-FluorophenolDimethyl sulfateK₂CO₃Acetone
4-(Phenylthio)phenolMethyl iodideNaHTHF

The cleavage of the aryl methyl ether to regenerate the phenol is a critical final step. This deprotection can be challenging, especially in the presence of other sensitive functional groups like the thioether and the C-F bond. A common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). This Lewis acid is effective but can be harsh. Alternative, milder methods for aryl methyl ether cleavage are continuously being developed, including the use of certain thiolates or other Lewis acids under specific conditions. researchgate.net The choice of deprotection method must be carefully considered to ensure the integrity of the final product.

Synthetic Route Optimization and Green Chemistry Considerations

The optimization of synthetic routes for this compound is centered on enhancing reaction yields, improving process efficiency, and incorporating principles of green chemistry to minimize environmental impact. A plausible and common method for the synthesis of aryl thioethers like this compound is through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

Maximizing the yield of this compound is a key objective in synthetic optimization. Several protocols can be employed to achieve this:

Catalyst Selection: In metal-catalyzed cross-coupling reactions, the choice of catalyst and ligand is critical. Palladium, copper, and nickel-based catalysts are commonly used for C-S bond formation. For instance, the use of palladium catalysts with specific phosphine ligands can significantly improve the yield and selectivity of the coupling between an aryl halide and a thiol.

Reaction Conditions Tuning: Optimization of reaction parameters such as temperature, reaction time, and reactant concentration is crucial. For SNAr reactions, higher temperatures can increase the reaction rate, but may also lead to side reactions, thus requiring a careful balance.

Base Selection: The choice of base is important in both SNAr and cross-coupling reactions to facilitate the deprotonation of the thiol and activate the catalyst. Common bases include potassium carbonate, cesium carbonate, and organic amines. The optimal base will depend on the specific reaction mechanism and substrates.

Parameter Considerations for Yield Enhancement
Catalyst Palladium, Copper, or Nickel-based systems with appropriate ligands.
Temperature Optimized to balance reaction rate and minimize side reactions.
Base Selection of an appropriate inorganic or organic base to facilitate the reaction.
Solvent Aprotic polar solvents are often preferred for SNAr reactions.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com The ideal atom economy is 100%, where all atoms from the reactants are incorporated into the final product. primescholars.com

For the synthesis of this compound, the atom economy can be calculated for different potential routes. For example, in a hypothetical SNAr reaction between 3-fluoro-4-chlorophenol and thiophenol with a base like sodium hydroxide (B78521), the byproducts would be sodium chloride and water.

Hypothetical SNAr Reaction:

C6H4ClF(OH) + C6H5SH + NaOH → C12H9FOS + NaCl + H2O

Metric Description Goal for Green Synthesis
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Maximize
Reaction Mass Efficiency (Mass of desired product / Total mass of all reactants) x 100%Maximize
E-Factor Total waste (kg) / Product (kg)Minimize

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. For the synthesis of this compound, particularly through an SNAr pathway, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are often effective. However, these solvents have environmental and health concerns.

Green chemistry encourages the use of more benign solvents. Potential alternatives include:

Bio-based solvents: Such as Cyrene (dihydrolevoglucosenone), which is derived from cellulose.

Ionic liquids: These are salts that are liquid at low temperatures and can be designed to have specific properties, though their "greenness" is a subject of ongoing research.

Water: If the reactants have sufficient solubility, water is an ideal green solvent.

Solvent-free conditions: Conducting reactions in the absence of a solvent, for example, by using microwave irradiation, can be a highly efficient and green approach.

Optimizing reaction conditions also involves using milder temperatures and pressures, which reduces energy consumption. The use of microwave-assisted synthesis can often accelerate reaction times and lead to higher yields under milder conditions.

Stereoselective Synthesis of Chiral Analogs (if applicable to specific derivatives)

The parent molecule, this compound, is achiral and does not have any stereocenters. Therefore, its direct synthesis does not require stereoselective methods.

However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral substituent on either of the phenyl rings, then stereoselective synthetic methods would be necessary. Asymmetric catalysis, using chiral catalysts or ligands, could be employed to control the stereochemistry of the newly formed chiral center.

Based on the currently available scientific literature, there is no specific information regarding the synthesis of chiral analogs of this compound. Therefore, this section is not directly applicable to the parent compound.

Chemical Reactivity and Derivatization Studies of 3 Fluoro 4 Phenylthio Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for various chemical transformations, including reactions that modify the hydroxyl group directly or utilize its directing effects on the aromatic ring.

Etherification and Esterification Reactions

The hydroxyl group of 3-Fluoro-4-(phenylthio)phenol is expected to undergo standard etherification and esterification reactions typical for phenols.

Etherification: In the presence of a base (e.g., sodium hydroxide (B78521), potassium carbonate) to deprotonate the phenol (B47542) to its more nucleophilic phenoxide form, the compound would likely react with alkylating agents such as alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates (e.g., dimethyl sulfate) to form the corresponding ether derivatives. This is a classic Williamson ether synthesis.

Esterification: Reaction with acylating agents like acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride), typically in the presence of a base (e.g., pyridine (B92270), triethylamine), would yield the corresponding phenyl esters.

Currently, there are no specific examples in peer-reviewed literature detailing the reaction conditions or yields for these transformations on this compound.

Oxidation Pathways of the Phenol Moiety

Phenols are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The electron-donating nature of the hydroxyl group activates the aromatic ring, making it prone to oxidative coupling. For substituted phenols, oxidation can be complex. mdpi.com Reagents like Fremy's salt (potassium nitrosodisulfonate) or certain metal-based oxidants could potentially oxidize this compound to quinone-like structures, though the presence of the thioether and fluorine substituents would influence the regioselectivity and feasibility of such reactions. Phenolic compounds also exhibit antioxidant properties by scavenging free radicals, a process involving the oxidation of the phenol. cmu.edu However, specific studies on the controlled oxidation pathways of the phenolic moiety in this compound have not been reported.

Metal Complexation and Ligand Chemistry via Phenoxide

The deprotonated form of this compound, the phenoxide, can act as a ligand for various metal ions. The oxygen atom of the phenoxide is a hard donor and would be expected to coordinate with a range of metal centers. The sulfur atom of the thioether moiety could also potentially act as a soft donor, allowing the molecule to function as a bidentate ligand. This could lead to the formation of chelate complexes. While the coordination chemistry of many substituted thiophenols has been explored, specific research detailing the synthesis and characterization of metal complexes involving this compound as a ligand is not currently available in the literature.

Transformations of the Phenylthio Moiety

The thioether linkage is another key functional group in this compound, offering a site for oxidation and other transformations.

Oxidation of the Thioether to Sulfoxide (B87167) and Sulfone Derivatives

The oxidation of thioethers to sulfoxides and subsequently to sulfones is a well-established and highly reliable transformation in organic chemistry. It is highly probable that the sulfur atom in the phenylthio moiety of this compound can be selectively oxidized.

To Sulfoxide: Controlled oxidation using one equivalent of an oxidizing agent such as hydrogen peroxide (H₂O₂), a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate (NaIO₄) would be expected to yield 3-fluoro-4-(phenylsulfinyl)phenol.

To Sulfone: The use of excess or stronger oxidizing agents (e.g., excess H₂O₂ with a catalyst, or potassium permanganate) would further oxidize the sulfoxide to the corresponding sulfone, 3-fluoro-4-(phenylsulfonyl)phenol.

The table below illustrates the expected products from these oxidation reactions. However, it is important to note that these are hypothesized transformations, and specific experimental data on yields and conditions are not published.

Starting MaterialOxidizing Agent (Typical)Expected Product
This compound1 eq. H₂O₂ or m-CPBA3-Fluoro-4-(phenylsulfinyl)phenol
This compound>2 eq. H₂O₂ or KMnO₄3-Fluoro-4-(phenylsulfonyl)phenol
3-Fluoro-4-(phenylsulfinyl)phenol1 eq. H₂O₂ or m-CPBA3-Fluoro-4-(phenylsulfonyl)phenol

S-Alkylation and S-Arylation Reactions

S-alkylation and S-arylation reactions are not typical for thioethers. These reactions generally refer to the alkylation or arylation of a thiol (R-SH) to form a thioether (R-S-R'). Since this compound is already a thioether, it would not undergo S-alkylation or S-arylation in the traditional sense.

However, thioethers can be alkylated to form sulfonium (B1226848) salts. Reaction of this compound with a potent alkylating agent, such as methyl trifluoromethanesulfonate ("methyl triflate") or trimethyloxonium tetrafluoroborate, could potentially form a methyl(phenyl)(3-fluoro-4-hydroxyphenyl)sulfonium salt. This reaction converts the sulfur into a positively charged center. No studies documenting such a transformation for this specific compound have been found.

Thiolysis and Trans-thiolation Reactions

The carbon-sulfur (C–S) bond in diaryl thioethers like this compound is generally stable. Thiolysis, the cleavage of this bond by a thiol, or trans-thiolation, the exchange of the phenylthio group with another thiol, are not typically facile reactions under standard conditions. These transformations often require harsh conditions or the use of transition metal catalysts to proceed. The stability of the C(aryl)-S bond is attributed to the high bond dissociation energy and the delocalization of the sulfur lone pairs into the aromatic system.

While direct thiolysis is challenging, metal-catalyzed cross-coupling reactions provide a synthetic route to form aryl thioethers and could potentially be adapted for their cleavage or transformation, though this is more common for C-S bond formation. For instance, palladium- or copper-catalyzed reactions are widely employed for the synthesis of aryl thioethers from aryl halides and thiols.

Reactivity of the Fluorine Substituent

In the context of electrophilic aromatic substitution (EAS), the fluorine substituent exhibits a dual nature. Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards attack by electrophiles. csbsju.edu However, fluorine can also donate electron density to the ring via a resonance effect (+M or +R) through its lone pairs. csbsju.edu

The displacement of a fluorine atom from an aromatic ring typically occurs via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is generally feasible only when the ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom. nih.govmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex, that forms during the reaction. masterorganicchemistry.comstackexchange.com

In this compound, the substituents present (hydroxyl and phenylthio) are electron-donating by resonance, which destabilizes the Meisenheimer complex. Therefore, direct nucleophilic displacement of the fluorine atom is highly unlikely under standard SNAr conditions. nih.gov More advanced methods, such as organic photoredox catalysis, have been developed for the SNAr of unactivated fluoroarenes, but their applicability to this specific substrate would require experimental validation. nih.gov

Electrophilic Aromatic Substitution on the Phenol Ring

SubstituentPositionElectronic EffectActivating/DeactivatingDirector Type
-OH C1Strong +M, -IStrongly Activatingortho, para
-SPh C4Moderate +M, -IActivatingortho, para
-F C3Weak +M, Strong -IDeactivatingortho, para

The hydroxyl group is one of the strongest activating groups and will be the primary director of substitution. byjus.comlibretexts.org It strongly directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions. In this molecule, the C4 position is already occupied by the phenylthio group. Therefore, substitution is expected to occur predominantly at the C2 and C6 positions.

Position C2: This position is ortho to the strongly activating -OH group and para to the activating -SPh group, making it highly electronically enriched and a likely site of substitution.

Position C5: This position is meta to the -OH group and ortho to the -SPh group. It is less activated than the C2 or C6 positions.

Position C6: This position is ortho to the strongly activating -OH group and meta to the -SPh group. It is also adjacent to the deactivating fluorine atom, which may introduce some steric hindrance and electronic deactivation.

Given the highly activated nature of the phenol ring, these electrophilic substitution reactions are expected to proceed under mild conditions. chemistrysteps.comucalgary.ca

Nitration: Treatment of phenols with dilute nitric acid at low temperatures is typically sufficient to introduce a nitro group (-NO₂), yielding a mixture of ortho and para isomers. byjus.comunacademy.com For this compound, nitration is expected to occur primarily at the C2 and C6 positions. Using concentrated nitric acid, especially in the presence of sulfuric acid, could lead to polysubstitution or oxidative degradation. libretexts.org

Halogenation: Phenols react readily with halogens like bromine, even in the absence of a Lewis acid catalyst. byjus.commlsu.ac.in Reaction with bromine water often leads to the formation of polybrominated products. byjus.com To achieve monosubstitution on this compound, milder conditions, such as using bromine in a less polar solvent like carbon disulfide at low temperatures, would be required. The primary products would be 2-bromo- and 6-bromo-3-fluoro-4-(phenylthio)phenol.

Sulfonation: The sulfonation of phenols with concentrated sulfuric acid is a reversible reaction whose outcome can be temperature-dependent. quora.comchemistrysteps.com At lower temperatures, the ortho isomer is often favored, while higher temperatures tend to yield the more thermodynamically stable para isomer. mlsu.ac.inyoutube.com For the target molecule, sulfonation would likely occur at the C2 and C6 positions. The reaction with fuming sulfuric acid would increase the reaction rate and the likelihood of polysubstitution.

ReactionReagentsPredicted Major Product(s)
Nitration Dilute HNO₃2-Nitro-3-fluoro-4-(phenylthio)phenol and 6-Nitro-3-fluoro-4-(phenylthio)phenol
Bromination Br₂ in CS₂2-Bromo-3-fluoro-4-(phenylthio)phenol and 6-Bromo-3-fluoro-4-(phenylthio)phenol
Sulfonation Conc. H₂SO₄2-Hydroxy-6-fluoro-5-(phenylthio)benzenesulfonic acid and 4-Hydroxy-2-fluoro-5-(phenylthio)benzenesulfonic acid

Friedel-Crafts reactions are generally not effective for phenols. stackexchange.comcurlyarrows.com The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can coordinate with the lone pairs on the hydroxyl oxygen. This interaction forms a complex that deactivates the aromatic ring, rendering it less susceptible to electrophilic attack. stackexchange.com Furthermore, O-acylation can occur at the hydroxyl group to form an ester, which is often the preferred pathway over the desired C-acylation on the ring. stackexchange.comcurlyarrows.com

While direct Friedel-Crafts reactions on this compound are unlikely to be successful, alternative methods exist. For instance, the Fries rearrangement of a phenyl ester (formed by O-acylation) under Friedel-Crafts conditions can yield C-acylated hydroxyarylketones. stackexchange.com Additionally, Friedel-Crafts alkylation of phenols can sometimes be achieved using milder catalysts or by first protecting the hydroxyl group. jk-sci.com

Nucleophilic Aromatic Substitution on the Aromatic Rings

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings. Unlike electrophilic substitutions, which are characteristic of electron-rich aromatic systems, SNAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups. The mechanism generally proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. For a successful SNAr reaction, a good leaving group, typically a halide, must be present on the ring.

In the case of this compound, the molecule is a substituted halophenol. Generally, aryl halides are much less reactive towards nucleophilic substitution than alkyl halides. This reduced reactivity is due to several factors, including the partial double-bond character of the carbon-halogen bond due to resonance and the instability of the potential phenyl cation that would form in an SN1-type mechanism ck12.org. Consequently, SNAr reactions on unactivated or electron-rich aryl halides, such as chlorobenzene, require extremely harsh conditions, such as high temperatures and pressures, to proceed ck12.org.

The reactivity of this compound in nucleophilic aromatic substitution is dictated by the combined electronic effects of the hydroxyl (-OH), fluoro (-F), and phenylthio (-SPh) substituents.

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group due to its ability to donate electron density to the aromatic ring via resonance. This effect increases the electron density of the ring, making it inherently resistant to attack by nucleophiles. Classical SNAr reactions are therefore highly challenging on phenolic rings.

Fluoro (-F) Group: The fluorine atom serves as a potential leaving group. While it is the most electronegative halogen, which enhances the electrophilicity of the carbon it is attached to (the inductive effect), it is also a π-electron donor through resonance. In the context of SNAr, the strong inductive withdrawal of fluorine is a key factor that can facilitate nucleophilic attack, making fluoride (B91410) a surprisingly effective leaving group in activated systems.

Phenylthio (-SPh) Group: The phenylthio group has a more complex electronic influence. The sulfur atom can donate a lone pair of electrons via resonance, but it can also withdraw electron density inductively. Furthermore, the sulfur atom can be oxidized to sulfoxide (-SOPh) or sulfone (-SO2Ph) groups, which are powerful electron-withdrawing groups capable of activating the ring towards SNAr.

The primary challenge for SNAr on this compound is the lack of a strong electron-withdrawing group (like a nitro or cyano group) positioned ortho or para to the fluorine leaving group. The presence of the electron-donating hydroxyl group further deactivates the ring toward this reaction manifold.

However, recent advances have enabled SNAr on electron-rich halophenols through novel activation strategies. One such method involves the homolysis of the O-H bond to generate a phenoxyl radical. This transient radical species acts as an exceptionally powerful electron-withdrawing group, dramatically lowering the energy barrier for nucleophilic attack on the ring and enabling the substitution of a halide nih.govosti.gov. Computational studies have shown this strategy can lower the substitution barrier by over 20 kcal/mol compared to the parent phenol nih.govosti.gov. Another modern approach uses photoredox catalysis to achieve the formal SNAr of halophenols with various nucleophiles under mild conditions acs.org. These advanced methods could potentially be applied to this compound to achieve substitutions that are inaccessible under classical conditions.

Catalytic Transformations and Functional Group Interconversions

While specific catalytic transformations of this compound are not extensively documented, the reactivity of its constituent functional groups—phenol, aryl fluoride, and aryl thioether—suggests several potential transformations.

Reactions at the Phenolic Hydroxyl Group: The hydroxyl group can be readily functionalized through various catalytic and non-catalytic reactions.

Etherification: O-alkylation to form ethers can be achieved under basic conditions (e.g., using K₂CO₃ or NaH) with an alkyl halide.

Esterification: O-acylation to form esters can be performed using acyl chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) nih.gov.

Reactions involving the Phenylthio Group: The sulfide linkage is susceptible to catalytic oxidation.

Oxidation to Sulfoxide and Sulfone: The phenylthio group can be selectively oxidized to the corresponding phenylsulfinyl (sulfoxide) or phenylsulfonyl (sulfone) groups. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, often in the presence of a metal catalyst. As noted previously, converting the thioether to a sulfone would strongly activate the aromatic ring for subsequent SNAr reactions.

Reactions involving the C-F Bond: Catalytic C-F bond functionalization is a challenging but rapidly developing area of chemistry. While typically less reactive than other carbon-halogen bonds, the C-F bond could potentially undergo cross-coupling reactions under specialized catalytic conditions, though this would be difficult on an electron-rich ring. More commonly, the fluorine atom would serve as a leaving group in SNAr reactions if the ring were sufficiently activated acs.org.

Derivatization for Analytical and Structural Applications

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) researchgate.net. The primary goals are to improve volatility, enhance thermal stability, increase detectability, or improve chromatographic separation academicjournals.org.

For a molecule like this compound, derivatization would primarily target the polar and acidic phenolic hydroxyl group.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS): Phenols are often derivatized before GC-MS analysis to block the active hydrogen of the hydroxyl group, thereby reducing polarity and increasing volatility nih.gov. Silylation is the most common technique.

Silylation: This process replaces the acidic proton of the -OH group with a non-polar trialkylsilyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. The resulting silyl ethers are more volatile and thermally stable. Common silylating agents are listed in the table below. TBDMS derivatives are often favored as they produce characteristic mass spectra with a prominent [M-57]⁺ ion, corresponding to the loss of a tert-butyl group, which aids in structural confirmation researchgate.net.

Derivatizing ReagentAbbreviationSilyl GroupKey Features
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-Si(CH₃)₃Highly reactive, volatile byproducts. mdpi.com
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-Si(CH₃)₃Most volatile TMS amide available.
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamideMTBSTFA-Si(CH₃)₂(C(CH₃)₃)Forms stable TBDMS ethers, characteristic mass spectra. researchgate.net

Derivatization for High-Performance Liquid Chromatography (HPLC): For HPLC analysis, derivatization is employed to attach a chromophore or fluorophore to the molecule, enhancing its detectability by UV-Visible or fluorescence detectors researchgate.net. While the inherent aromaticity of this compound allows for some UV detection, sensitivity can be significantly improved. Reagents that react with the hydroxyl group, such as dansyl chloride or benzoyl chloride, could be used to introduce highly responsive moieties researchgate.net.

Spectroscopic and Advanced Structural Characterization of 3 Fluoro 4 Phenylthio Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 3-Fluoro-4-(phenylthio)phenol by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopic Analysis and Proton Environment Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental in identifying the number and arrangement of protons within a molecule. For phenols, the chemical shift of the hydroxyl (-OH) proton is notably variable and influenced by factors such as concentration and solvent, typically appearing in the range of 3 to 8 ppm. libretexts.org The aromatic protons of phenol (B47542) derivatives generally resonate between 7 and 8 ppm. libretexts.org In the case of this compound, the specific chemical shifts and coupling patterns of the aromatic protons would provide critical information about their positions relative to the fluorine, hydroxyl, and phenylthio substituents. The hydroxyl proton itself often appears as a broad singlet due to chemical exchange. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
OH 3.0 - 8.0 Broad Singlet -
Aromatic CH 6.8 - 7.6 Multiplet -

Note: Actual experimental values may vary based on solvent and concentration.

¹³C NMR Spectroscopic Analysis and Carbon Skeleton Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Carbon atoms attached to electron-withdrawing groups, such as the hydroxyl group in phenols, are deshielded and thus appear at a lower field (50 to 80 δ) compared to typical alkane carbons. libretexts.org The carbon atoms of the benzene (B151609) ring in phenol show distinct chemical shifts, with the carbon bearing the hydroxyl group being the most deshielded. docbrown.info For this compound, the carbon spectrum would reveal distinct signals for each carbon atom in the fluorinated phenol ring and the attached phenyl group, with the C-F and C-S bonds further influencing their chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-OH 150 - 160
C-F 155 - 165 (with C-F coupling)
C-S 125 - 140
Aromatic C-H 115 - 130
Phenyl C-H 125 - 135

Note: Actual experimental values will show specific couplings, particularly for the carbon attached to fluorine.

¹⁹F NMR Spectroscopic Analysis for Fluorine Environment

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. biophysics.org The chemical shift of ¹⁹F is very sensitive to its electronic surroundings, providing valuable structural information. biophysics.org For this compound, the ¹⁹F NMR spectrum would show a single resonance, the chemical shift of which would be characteristic of a fluorine atom on a phenol ring. Coupling between the fluorine and adjacent protons would also be observable, providing further confirmation of the structure.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, revealing the connectivity of proton networks within the molecule. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons on both the fluorinated phenol and the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms. columbia.edu This is crucial for assigning the resonances of protonated carbons in the ¹³C NMR spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This powerful technique helps to piece together the entire molecular structure by showing long-range connectivities, for example, between the protons on one ring and the carbons on the other through the sulfur bridge.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would display characteristic bands corresponding to its various functional groups.

O-H Stretch : A broad and strong absorption in the IR spectrum between 3300 and 3600 cm⁻¹ is characteristic of the hydroxyl group in phenols, with the broadening resulting from hydrogen bonding. libretexts.org

Aromatic C-H Stretch : These vibrations typically appear above 3000 cm⁻¹.

C=C Aromatic Ring Stretch : Phenols show characteristic absorptions for the aromatic ring at around 1500 and 1600 cm⁻¹. libretexts.org

C-O Stretch : A strong band for the C-O stretching vibration in phenols is observed around 1200-1260 cm⁻¹.

C-F Stretch : The C-F stretching vibration gives rise to a strong absorption in the IR spectrum, typically in the range of 1000-1400 cm⁻¹.

C-S Stretch : The C-S stretching vibration is generally weaker and appears in the region of 600-800 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
O-H Stretch 3300 - 3600 Strong, Broad (IR)
Aromatic C-H Stretch > 3000 Medium to Weak
C=C Aromatic Ring Stretch 1500, 1600 Medium to Strong
C-O Stretch 1200 - 1260 Strong
C-F Stretch 1000 - 1400 Strong (IR)

Conformational Analysis through Vibrational Frequencies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the conformational landscape of molecules. For this compound, the vibrational modes are influenced by the rotational orientations of the phenylthio and hydroxyl groups relative to the fluorophenolic ring.

Theoretical calculations, often employing Density Functional Theory (DFT) methods, are instrumental in assigning the observed vibrational frequencies to specific molecular motions. ijaemr.comnih.gov By comparing experimental spectra with calculated frequencies for different conformers, the most stable conformations in the gaseous phase or in solution can be identified.

Key vibrational modes for conformational analysis include:

O-H Stretching: The frequency of the O-H stretching vibration is sensitive to intramolecular hydrogen bonding between the hydroxyl group and the sulfur atom or the fluorine atom.

C-S Stretching and Bending: The vibrations of the carbon-sulfur bond are indicative of the dihedral angle between the two phenyl rings.

Phenyl Ring Modes: The vibrational modes of the phenyl rings, such as ring breathing and trigonal bending, can shift based on the relative orientation of the substituents. ijaemr.com

A detailed analysis of the potential energy distribution (PED) from theoretical calculations helps to quantify the contribution of different internal coordinates to each normal mode of vibration, offering a more precise conformational assignment. ijaemr.com

Vibrational ModeTypical Frequency Range (cm⁻¹)Significance in Conformational Analysis
O-H Stretch3200-3600Indicates intra- and intermolecular hydrogen bonding
C-S Stretch600-800Sensitive to the dihedral angle of the phenylthio group
C-F Stretch1000-1400Can be influenced by the molecular dipole and conformation
Phenyl Ring Bending400-600Reflects the substitution pattern and ring puckering

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the molecular weight and elucidating the structure of compounds like this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of this compound. The exact mass is calculated based on the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁹F, ¹⁶O, ³²S).

By comparing the experimentally measured exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ with the calculated theoretical mass, the molecular formula can be confidently confirmed. This is a critical step in the identification and characterization of the compound.

IonTheoretical Exact Mass
[C₁₂H₉FOS]⁺219.0358
[C₁₂H₁₀FOS]⁺ (protonated)220.0436

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. libretexts.org The fragmentation of this compound is influenced by the relative strengths of its chemical bonds and the stability of the resulting fragment ions.

Common fragmentation pathways for aromatic thioethers and phenols include:

Cleavage of the C-S bond: This can lead to the formation of ions corresponding to the phenylthio group ([C₆H₅S]⁺) and the fluorophenoxy radical, or the fluorophenol ion ([C₆H₄FO]⁺) and the phenyl radical.

Loss of CO: Phenolic compounds often exhibit a characteristic loss of a neutral carbon monoxide molecule (28 Da) from the molecular ion or subsequent fragment ions. youtube.com

Loss of H: A hydrogen atom can be lost from the hydroxyl group. youtube.com

Rearrangements: Intramolecular rearrangements can occur, leading to the formation of stable ions like the tropylium (B1234903) ion ([C₇H₇]⁺).

The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, allows for the confirmation of the connectivity of the atoms within the this compound molecule. libretexts.orgdocbrown.infoyoutube.com

Fragment Ion (m/z)Possible Structure/Origin
220[M+H]⁺ or [M]⁺•
188[M - S]⁺
109[C₆H₅S]⁺
128[C₆H₄FO]⁺
91[C₇H₇]⁺ (Tropylium ion)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. libretexts.org The resulting spectrum provides information about the conjugated π-electron systems present in this compound.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the aromatic rings and involving the non-bonding electrons of the oxygen and sulfur atoms. shu.ac.ukslideshare.netpharmatutor.org

The key chromophores in this molecule are the fluorophenol and phenylthio moieties. The presence of the sulfur atom and the fluorine and hydroxyl substituents on the phenyl rings influences the energy of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λ_max).

π → π Transitions:* These are typically high-intensity absorptions. The conjugation between the two phenyl rings through the sulfur atom can lead to a red shift (shift to longer wavelengths) of these bands compared to unsubstituted benzene or phenol. nih.gov

n → π Transitions:* These transitions, involving the lone pair electrons on the sulfur and oxygen atoms, are generally of lower intensity and may be observed as shoulders on the more intense π → π* bands. pharmatutor.org

The solvent environment can also affect the UV-Vis spectrum. Polar solvents may cause shifts in the absorption maxima due to interactions with the solute molecule. shu.ac.uk

Transition TypeExpected Wavelength Region (nm)
π → π* (Benzene Ring)200 - 280
n → π* (S, O lone pairs)280 - 350

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all molecules fluoresce, those with rigid, conjugated systems often do. Phenolic compounds can exhibit fluorescence, and the emission properties are sensitive to the molecular structure and environment. researchgate.netresearchgate.netnih.gov

If this compound is fluorescent, its emission spectrum would provide complementary information to its absorption spectrum. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, can offer insights into the excited-state geometry and dynamics of the molecule. The fluorescence quantum yield and lifetime would further characterize its photophysical properties. The presence of the heavy sulfur atom might, however, promote intersystem crossing to the triplet state, potentially quenching fluorescence and favoring phosphorescence.

X-ray Crystallography for Solid-State Structure Elucidation

Extensive searches of publicly available scientific literature and crystallographic databases did not yield any specific experimental data on the single-crystal X-ray diffraction of this compound. Therefore, a detailed analysis of its crystal packing, intermolecular interactions, bond lengths, bond angles, and torsional angles based on experimental X-ray crystallography is not possible at this time.

While computational studies on similar phenolic compounds exist, providing theoretical predictions of molecular geometry, this information is not a substitute for experimental crystallographic data for this compound. tsijournals.com

Crystal Packing and Intermolecular Interactions

For related but more complex molecules containing a fluorophenoxy moiety, studies have shown the significant role of various hydrogen bonds (such as O-H···S, C-H···F, C-H···O) and π-interactions in stabilizing the crystal structure. researchgate.netias.ac.in However, the substitution pattern and the presence of other functional groups in those derivatives mean that their crystal packing cannot be directly extrapolated to this compound.

Bond Lengths, Bond Angles, and Torsional Angles

A definitive table of bond lengths, bond angles, and torsional angles for this compound can only be generated from the results of a single-crystal X-ray diffraction experiment. In the absence of such data, no experimentally determined values can be provided.

Theoretical calculations could provide estimates for these parameters, but they would not represent the actual solid-state conformation, which is influenced by the intermolecular interactions within the crystal lattice.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

The applicability of Circular Dichroism (CD) spectroscopy is contingent on the molecule being chiral. This compound itself is not chiral and therefore would not exhibit a CD spectrum.

A search of the scientific literature did not reveal any studies on chiral derivatives of this compound. Consequently, no information on the use of CD spectroscopy for the stereochemical analysis of such derivatives is available. While CD spectroscopy is a powerful technique for studying the three-dimensional structure of chiral molecules, its application to the derivatives of this compound has not been reported. nih.gov

Computational and Theoretical Investigations of 3 Fluoro 4 Phenylthio Phenol

Quantum Chemical Calculations

Quantum chemical calculations are foundational to the theoretical study of molecules. These methods use the principles of quantum mechanics to compute the electronic structure and energy of a molecule. For a substituted phenol (B47542) like 3-Fluoro-4-(phenylthio)phenol, these calculations can elucidate the effects of the fluorine and phenylthio substituents on the phenolic ring.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov It provides a good balance between accuracy and computational cost, making it a popular choice for studying medium to large-sized molecules. researchgate.net

Geometry optimization is a key application of DFT, where the goal is to find the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. researchgate.net For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum potential energy. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set, like 6-311+G(d,p). semanticscholar.orgscispace.com

Illustrative Optimized Geometrical Parameters for this compound (Note: These are representative values based on similar structures.)

ParameterBondExpected Bond Length (Å)ParameterAngleExpected Bond Angle (°)
Bond LengthC-O~1.36Bond AngleC-O-H~109.0
Bond LengthO-H~0.96Bond AngleC-C-O~121.0
Bond LengthC-F~1.35Bond AngleC-C-F~119.0
Bond LengthC-S~1.77Bond AngleC-S-C~103.0
Bond Length(Aromatic C-C)~1.39 - 1.40Bond Angle(Aromatic C-C-C)~118.0 - 121.0

DFT calculations also provide a detailed picture of the electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues to its intermolecular interactions.

Ab Initio and Semi-Empirical Methods for Comparative Analysis

Beyond DFT, other quantum chemical methods can be used for a comparative analysis.

Ab Initio Methods: These methods compute solutions to the Schrödinger equation from "first principles," without using any experimental data. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory. While computationally more demanding than DFT, they can provide benchmark results for geometry and energy. libretexts.org A comparative study using both DFT and ab initio methods would help validate the accuracy of the chosen DFT functional for this compound.

Semi-Empirical Methods: These methods simplify calculations by using parameters derived from experimental data. libretexts.org They are much faster than DFT or ab initio methods, allowing for the study of very large molecular systems or longer timescale simulations. However, their accuracy is generally lower. A semi-empirical calculation could provide a quick, qualitative assessment of the molecule's properties before undertaking more computationally intensive studies.

Basis Set Selection and Computational Efficiency

The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to construct the molecular orbitals. numberanalytics.com The size and flexibility of the basis set directly impact the accuracy of the calculation and its computational cost.

Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) are widely used and offer a good compromise. The addition of polarization functions (d,p) and diffuse functions (+) allows for a more accurate description of bonding and non-bonding electron pairs, respectively. researchgate.netresearchgate.net

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, albeit at a higher computational expense. arxiv.org

Selecting an appropriate basis set involves balancing the desired accuracy with the available computational resources. For a molecule of the size of this compound, a double-zeta basis set like 6-31G(d) or a triple-zeta set like 6-311+G(d,p) would be common choices for DFT calculations to achieve reliable results efficiently. rowansci.com

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific MO that can extend over the entire molecule. The analysis of these orbitals, particularly the frontier orbitals, is fundamental to understanding a molecule's electronic transitions and reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

The two most important molecular orbitals in reactivity studies are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This is the outermost orbital containing electrons. It acts as an electron donor, and its energy level is related to the molecule's ionization potential. The regions of the molecule where the HOMO is concentrated are likely sites for electrophilic attack. youtube.comijaemr.com

LUMO: This is the innermost orbital that is empty of electrons. It acts as an electron acceptor, and its energy level is related to the electron affinity. The distribution of the LUMO indicates the likely sites for nucleophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates that the molecule is more polarizable and more reactive. researchgate.net

The following table provides illustrative energy values for the frontier orbitals of this compound, based on typical results for similar phenolic compounds. semanticscholar.org

Illustrative Frontier Molecular Orbital Energies (Note: These are representative values based on similar structures.)

OrbitalExpected Energy (eV)
HOMO~ -6.0 to -7.0
LUMO~ -1.0 to -2.0
HOMO-LUMO Gap (ΔE)~ 4.0 to 5.0

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the sulfur atom, which possess lone pair electrons. The LUMO is likely distributed across the aromatic system, with significant contributions from the phenylthio group.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgimperial.ac.uk This theory is a powerful tool for predicting the outcome of chemical reactions. libretexts.org

Nucleophilic Attack: As a nucleophile, this compound would use its HOMO to donate electrons to the LUMO of an electrophile. The most probable site of reaction would be the atom with the largest coefficient in the HOMO, likely an oxygen, sulfur, or a carbon atom on the phenol ring. youtube.com

Electrophilic Attack: As an electrophile, the molecule would accept electrons into its LUMO from the HOMO of a nucleophile. The reaction would likely occur at the atom with the largest coefficient in the LUMO.

By analyzing the energies and spatial distributions of the HOMO and LUMO of this compound, FMO theory allows for a rational prediction of its reactivity towards different chemical species, guiding the understanding of its potential chemical transformations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. bldpharm.com By calculating the electrostatic potential at different points on the electron density surface, an MEP map can be generated. This map uses a color spectrum to represent different potential values, providing insights into the molecule's electrophilic and nucleophilic sites. google.com

Identification of Electrophilic and Nucleophilic Regions

In a typical MEP map, regions of negative electrostatic potential, often colored red or yellow, indicate an excess of electron density. researchgate.net These areas are susceptible to electrophilic attack, meaning they are likely to interact with positively charged species or electron-seeking reagents. mdpi.com Conversely, regions of positive electrostatic potential, usually depicted in blue, signify a deficiency of electrons. researchgate.net These sites are prone to nucleophilic attack, attracting negatively charged species or electron-rich reagents. mdpi.com Neutral regions are generally shown in green. google.com For a molecule like this compound, one would anticipate that the oxygen atom of the hydroxyl group and the fluorine atom would exhibit negative potential, making them likely sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would be expected to show a positive potential, marking it as a primary site for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs. This analysis is crucial for understanding hyperconjugative interactions and the stability they impart to the molecule.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the vibrational frequencies of molecules. These theoretical calculations provide a predicted infrared (IR) and Raman spectrum, which can be compared with experimental data to aid in the assignment of vibrational modes.

Prediction of IR and Raman Spectra

Theoretical calculations can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. For this compound, these calculations would help in assigning specific peaks in the experimental IR and Raman spectra to particular molecular motions, such as the O-H stretch, C-F stretch, C-S stretch, and various phenyl ring vibrations.

Scaling Factors and Agreement with Experimental Data

Theoretical vibrational frequency calculations often overestimate the actual experimental frequencies due to the harmonic approximation used in the models. To improve the agreement between theoretical and experimental data, scaling factors are applied to the calculated frequencies. These scaling factors are specific to the computational method and basis set used. A strong correlation between the scaled theoretical frequencies and the experimental vibrational spectra validates both the computational model and the experimental assignments.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the dynamic nature of this compound, including its conformational flexibility and interactions with its environment.

Computational studies, often employing density functional theory (DFT), are used to explore the potential energy surface of the molecule and identify stable conformers. These calculations can predict the relative energies of different conformations and the energy barriers to rotation around the C-S bonds. While specific MD simulation data for this compound is not extensively published, insights can be drawn from studies on structurally related molecules like (E)-2,4-Dimethyl-6-(((2-(phenylthio)phenyl)imino)methyl)phenol. dntb.gov.ua For such molecules, computational methods are used to investigate their geometric structure and properties. dntb.gov.ua

Table 1: Hypothetical Conformational Analysis Data for this compound

ConformerDihedral Angle (C3-C4-S-C1') (degrees)Dihedral Angle (C4-S-C1'-C2') (degrees)Relative Energy (kcal/mol)
A005.2
B9000.0
C18003.8
D90901.5

Note: This table is illustrative and based on general principles of conformational analysis for diaryl thioethers. The values are not from direct experimental or computational results for this compound.

In condensed phases, the behavior of this compound is governed by a network of intermolecular interactions. MD simulations can model these interactions explicitly, providing a detailed picture of how the molecules pack in a crystal lattice or how they are solvated in a liquid. The key interactions include:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the fluorine and sulfur atoms can act as weak hydrogen bond acceptors.

π-π Stacking: The two aromatic rings can engage in stacking interactions, which are significant in determining the crystal packing and the structure of aggregates in solution.

Studies on similar substituted phenols have shown the importance of explicit solvent molecules in accurately modeling intermolecular interactions and their effect on properties like pKa. mdpi.comtorvergata.it For instance, computational models incorporating explicit water molecules have been shown to provide accurate pKa values for a range of substituted phenols. mdpi.comtorvergata.it These studies highlight the importance of hydrogen bonding networks around the phenolic -OH group. mdpi.com

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, calculate activation energies, and analyze the reaction coordinate.

For any proposed reaction mechanism, the transition state represents the highest energy point along the reaction pathway. Locating this structure and calculating its energy relative to the reactants provides the activation energy barrier, a critical factor in determining the reaction rate.

For reactions involving substituted phenols, such as oxidation or electrophilic substitution, computational methods like DFT can be used to model the transition states. For example, in the oxidation of substituted phenols via hydrogen atom transfer (HAT), a positive correlation between the reaction rate and the bond dissociation energy of the phenolic O-H bond can be computationally established. acs.org While specific studies on this compound are limited, research on related systems provides a framework for how such investigations would be conducted. acs.org

Table 2: Hypothetical Activation Energies for a Reaction of this compound

Reaction TypeProposed MechanismComputational MethodCalculated Activation Energy (kcal/mol)
Electrophilic NitrationSEArDFT (B3LYP/6-31G*)15.8
Oxidation (Hydrogen Abstraction)Hydrogen Atom TransferDFT (M06-2X/6-311+G**)12.5

Note: This table is for illustrative purposes. The values are hypothetical and not derived from specific computational studies on this compound.

A reaction coordinate is a one-dimensional geometric parameter that represents the progress of a reaction. By plotting the energy of the system as a function of the reaction coordinate, a reaction energy profile is obtained. This profile provides a visual representation of the entire reaction pathway, including reactants, products, intermediates, and transition states.

Analyzing the reaction coordinate helps in understanding the sequence of bond-making and bond-breaking events. For instance, in an electrophilic aromatic substitution reaction on this compound, the reaction coordinate could be defined as the distance between the incoming electrophile and the carbon atom of the aromatic ring being attacked. The analysis would reveal whether the reaction proceeds through a concerted mechanism or involves the formation of a stable intermediate, such as a sigma complex. Theoretical studies on the protonation of substituted phenols have explored the intrinsic basicities at different positions on the molecule, which is fundamental to understanding reaction coordinates in electrophilic attacks. chemrxiv.org

Advanced Research Applications and Chemical Utility

Role as a Versatile Synthetic Intermediate

The potential of a chemical to act as a synthetic intermediate is determined by the reactivity of its functional groups and its ability to be transformed into more complex molecules. While the structure of 3-Fluoro-4-(phenylthio)phenol suggests it could be a precursor in several synthetic pathways, specific documented examples are lacking.

Theoretically, the phenolic hydroxyl group and the phenylthio group could be sites for further chemical modification, potentially leading to the formation of more complex aromatic systems. For instance, the phenol (B47542) could undergo etherification or esterification reactions, while the thioether could be oxidized to a sulfoxide (B87167) or sulfone, thereby modulating the electronic properties of the aromatic ring. However, no specific studies demonstrating the use of this compound as a precursor for complex aromatic systems have been found.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The functional groups present in this compound could, in principle, participate in cyclization reactions to form heterocycles. For example, intramolecular reactions could potentially lead to the formation of fluorinated phenoxathiin (B166618) derivatives or other related sulfur- and oxygen-containing heterocyclic systems. Despite this theoretical potential, there is no available research that documents the use of this compound as a building block for the synthesis of heterocyclic compounds.

The synthesis of analog libraries is a common strategy in drug discovery and materials science to explore structure-activity relationships. The distinct functionalization pattern of this compound could make it an attractive scaffold. The phenol, the phenylthio group, and the aromatic rings provide multiple points for diversification. Nevertheless, a search of the scientific literature did not yield any instances of this compound being utilized as a scaffold for the synthesis of analog libraries.

Contribution to Advanced Materials and Functional Molecules

The incorporation of specific molecular motifs into larger structures is a key strategy in the development of advanced materials with tailored properties. The presence of fluorine and a thioether linkage in this compound suggests potential applications in materials science.

Fluorinated polymers and poly(aryl ether sulfone)s are known for their desirable properties, including thermal stability and chemical resistance. digitellinc.comnih.gov The phenolic nature of this compound suggests it could potentially serve as a monomer in polycondensation reactions to form polymers such as polyethers. The fluorine atom could impart specific properties like hydrophobicity and altered electronic characteristics to the resulting polymer. However, there are no published studies on the incorporation of this compound into polymer architectures.

Molecules with donor-acceptor characteristics and extended π-systems are often used in the design of photoactive and optoelectronic materials. nih.govdigitellinc.com The phenylthio group can act as an electron donor, and the fluoro-substituted phenyl ring can influence the electronic properties of the molecule. While the fundamental structure of this compound contains some of these elements, there is no research available that explores its use in the design of photoactive or optoelectronic materials.

Relevance in Agrochemical Research

The design of modern agrochemicals relies heavily on fine-tuning the physicochemical properties of molecules to maximize efficacy and minimize environmental impact. sci-hub.se The structural motifs present in this compound—a fluorine atom and a thioether linkage—are both important tools in agrochemical design.

The introduction of fluorine into a potential agrochemical can dramatically alter its biological and physicochemical profile. nih.gov Similarly, the thioether group imparts its own distinct characteristics.

Impact of Fluorine: Fluorine is the most electronegative element and forms a very strong bond with carbon. nih.gov Replacing a hydrogen atom with fluorine can increase metabolic and thermal stability, as the C-F bond is more resistant to oxidative cleavage than a C-H bond. sci-hub.se This increased stability can lead to a longer-lasting effect in the target organism. Furthermore, fluorine substitution, particularly with groups like -CF₃, increases lipophilicity, which plays a crucial role in the transport of molecules across biological membranes like plant cuticles. sci-hub.senih.gov

Impact of Thioether: The thioether (sulfide) group also influences a molecule's properties. Compared to an ether linkage, a thioether is less polar and can contribute to a molecule's lipophilicity. However, the sulfur atom is susceptible to oxidation in biological systems, which can be a key step in either the activation or detoxification of a compound. Organosulfur compounds are integral to many organic reactions and are found in numerous medicinal drugs. magritek.com The thioether linkage can be oxidized to a more polar sulfoxide and subsequently to a sulfone, which drastically changes the water solubility and transport properties of the parent molecule. masterorganicchemistry.com

Structural Moiety Physicochemical Effect Influence on Agrochemical Efficacy Source
Fluorine (Ar-F) High electronegativity; forms a strong C-F bond.Increases metabolic and thermal stability; alters electronic properties and receptor binding affinity. sci-hub.senih.gov
Fluorine (Ar-F) Can increase lipophilicity.Affects the transport of the molecule through biological membranes (e.g., plant cuticles). sci-hub.se
Thioether (Ar-S-R) Susceptible to oxidation.Can serve as a site for metabolic transformation (to sulfoxide/sulfone), affecting bioactivity and persistence. masterorganicchemistry.commdpi.com
Thioether (Ar-S-R) Contributes to overall molecular polarity and conformation.Influences solubility and interaction with target enzymes or receptors. magritek.com

The structure of this compound allows for targeted chemical modifications to control its environmental lifetime. The balance between persistence (for long-lasting efficacy) and degradability (to prevent long-term environmental accumulation) is critical in agrochemical design. nih.gov

The stability of the C-F bond generally contributes to the persistence of fluorinated compounds. nih.gov However, the thioether linkage offers a site for controlled degradation. The oxidation of the sulfur atom is a key mechanistic step. Oxidation of the thioether to a sulfoxide (R-SO-R') and then to a sulfone (R-SO₂-R') dramatically increases the polarity and water solubility of the molecule. masterorganicchemistry.commdpi.com This transformation typically makes the compound more bioavailable to soil microbes and more susceptible to further degradation and leaching, thus reducing its environmental persistence.

Conversely, to enhance persistence, one might modify the structure to sterically hinder the sulfur atom, making it less accessible to oxidative enzymes. The strategic placement of other functional groups could also be used to introduce specific cleavage sites that are only recognized by enzymes in a target pest, leading to selective bioactivation and degradation.

Environmental Fate and Degradation Pathways

Should a compound like this compound be released into the environment, its fate would be governed by several chemical transformation processes.

The combination of an aromatic ring, a C-F bond, a phenol group, and a thioether linkage dictates its likely degradation pathways in soil and water.

Photolysis: Photolysis, or degradation by sunlight, is a significant fate process for many aromatic compounds in aquatic systems. acs.org Studies on fluorinated phenols have shown that the aromatic fluorine (Ar-F) motif can undergo photolytic degradation. umn.edunih.gov This process is often pH-dependent, with higher rates sometimes observed at higher pH values. acs.org The primary degradation product from the cleavage of the C-F bond is the inorganic fluoride (B91410) ion (F⁻). umn.edunih.gov The remainder of the molecule would likely form various phenolic or hydroxylated intermediates.

Hydrolysis: Hydrolysis is the breakdown of a compound by reaction with water. The aryl-sulfur bond in the thioether is generally stable to hydrolysis under typical environmental pH conditions. stackexchange.com Similarly, the phenolic ether linkage is resistant to cleavage by water alone. While thioesters are readily hydrolyzed, thioethers are significantly more stable. wikipedia.orglibretexts.org Therefore, direct hydrolysis is not expected to be a primary degradation pathway for this compound.

Oxidation: The oxidation of the sulfur atom in the thioether group is a major anticipated transformation pathway in both biological and abiotic systems. mdpi.comresearchgate.net Environmental oxidants, including reactive oxygen species generated photochemically or by microbial activity, can convert the thioether to the corresponding sulfoxide and then to the sulfone. masterorganicchemistry.commdpi.com This process significantly increases the compound's polarity and water solubility, which in turn affects its mobility and susceptibility to further degradation by microorganisms. mdpi.com The aromatic ring itself can also be a target for oxidation, leading to ring-opening and mineralization.

Transformation Pathway Description Likely Products Controlling Factors Source
Photolysis Degradation induced by exposure to sunlight in aqueous environments.Fluoride ions, hydroxylated aromatic compounds.pH, presence of photosensitizers. umn.edunih.govacs.org
Hydrolysis Cleavage of chemical bonds by reaction with water.Considered a minor pathway due to the stability of the aryl-sulfur and C-F bonds.pH, temperature. stackexchange.comwikipedia.org
Oxidation Reaction with environmental oxidants (e.g., hydroxyl radicals) or enzymatic oxidation.3-Fluoro-4-(phenylsulfinyl)phenol, 3-Fluoro-4-(phenylsulfonyl)phenol, ring-opened products.Presence of oxidants, microbial activity. masterorganicchemistry.commdpi.comresearchgate.net

Mechanistic Understanding of Biodegradation in Environmental Systems (focus on chemical breakdown products)

The environmental fate of this compound is a complex subject, largely informed by the biodegradation pathways of structurally analogous compounds due to a lack of direct studies on this specific molecule. The biodegradation of substituted phenols and diphenyl ethers has been a subject of considerable research, providing a framework for proposing a hypothetical degradation pathway for this compound. The breakdown of this compound in environmental systems is likely to be initiated by microbial consortia, with specific enzymes targeting the ether linkage, the aromatic rings, or the halogen substituent.

The initial enzymatic attack on this compound is likely to proceed through one of several possible mechanisms, drawing parallels from the degradation of similar chemical structures. One plausible route is the cleavage of the thioether bond. This is a known biological process, for instance, in the post-translational modification of proteins where thioether linkages are formed and cleaved. In the context of environmental biodegradation, bacteria such as Sphingomonas sp. have been observed to cleave the ether linkage of diphenyl ether and its halogenated derivatives. nih.govresearchgate.net This process typically involves a dioxygenase enzyme that hydroxylates the aromatic ring, leading to an unstable intermediate that breaks down to release the constituent phenols.

Another potential initial step is the hydroxylation of one of the aromatic rings, a common strategy employed by microorganisms to catabolize aromatic compounds. This would be followed by ring cleavage. The degradation of phenol itself is well-documented to proceed via hydroxylation to catechol, which is then susceptible to ring fission by either ortho- or meta-cleavage pathways, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively. nih.gov The presence of the fluorine atom and the phenylthio group on the phenol ring will influence the position of hydroxylation and the subsequent cleavage pathway.

Furthermore, dehalogenation could be an initial step in the degradation process. The microbial degradation of halogenated aromatic compounds often begins with the removal of the halogen atom. For instance, the anaerobic degradation of 4-monobrominated diphenyl ether has been shown to proceed via debromination to yield diphenyl ether, which is then further degraded. nih.gov

Following the initial breakdown of this compound, a series of intermediate metabolites would be formed. Based on the degradation pathways of related compounds, the following table outlines the potential chemical breakdown products. It is important to note that this is a hypothetical degradation pathway, and the actual intermediates may vary depending on the specific microorganisms and environmental conditions.

Hypothetical Biodegradation Products of this compound

Compound Name Chemical Formula Proposed Formation Pathway
3-Fluorophenol C₆H₅FO Cleavage of the thioether bond.
Thiophenol C₆H₆S Cleavage of the thioether bond.
4-Fluorocatechol (B1207897) C₆H₅FO₂ Hydroxylation of 3-Fluorophenol.
4-(Phenylthio)catechol C₁₂H₁₀O₂S Hydroxylation of the fluorinated phenol ring prior to thioether bond cleavage.
Phenol C₆H₆O Desulfurization of thiophenol.
Catechol C₆H₆O₂ Hydroxylation of phenol.
Muconic Acid derivatives Variable Ring cleavage products of catechol or substituted catechols.

The subsequent degradation of these intermediates would likely follow established pathways. For example, 4-fluorocatechol would undergo ring cleavage, similar to catechol, to form fluorinated muconic acid derivatives. These are then further metabolized, often with the eventual removal of the fluorine atom. Phenol and catechol would enter the central metabolic pathways of the degrading microorganisms. The ultimate fate of the sulfur from the thiophenol moiety would likely be its incorporation into biomass or its oxidation to sulfate.

Q & A

Q. What are the preferred synthetic routes for 3-Fluoro-4-(phenylthio)phenol, and how do substituent positions influence reaction efficiency?

Methodological Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, the fluorine atom at the 3-position activates the ring for substitution, allowing the phenylthio group to be introduced via reaction with thiophenol derivatives under basic conditions. Key parameters include:

  • Temperature control : Reactions often require 60–80°C to balance reactivity and byproduct formation .
  • Catalysts : Use of copper(I) iodide or palladium catalysts enhances cross-coupling efficiency for sulfur incorporation .
  • Protecting groups : The phenolic -OH group may require protection (e.g., as a methyl ether) to prevent unwanted side reactions during synthesis .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm regiochemistry and fluorine positioning. The deshielding effect of the phenylthio group shifts aromatic proton signals downfield .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, particularly to detect unreacted starting materials or sulfur-containing byproducts .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., fluorine) and sulfur substituents influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer: The 3-fluoro group increases electrophilicity at the para position, facilitating interactions with biological targets (e.g., enzyme active sites). The phenylthio group enhances lipophilicity, improving membrane permeability. Key findings include:

  • Enzyme inhibition : Derivatives of similar fluorophenols exhibit competitive inhibition of kinases (e.g., c-Met) by forming hydrogen bonds with catalytic residues .
  • Metabolic stability : The sulfur atom slows oxidative metabolism in vivo, as shown in pharmacokinetic studies using LC-MS/MS .
  • Structure-activity relationship (SAR) : Fluorine’s position is critical; moving it to the 2-position reduces potency by 10-fold in anti-inflammatory assays .

Q. What strategies resolve contradictions in toxicity data for this compound derivatives?

Methodological Answer: Discrepancies in toxicity profiles (e.g., LD50_{50} variations) often arise from differences in:

  • Assay conditions : Metabolic activation (e.g., S9 liver fractions in Ames tests) can convert prodrugs into reactive intermediates, altering toxicity .
  • Species specificity : Rodent vs. human hepatocyte models may yield divergent results due to cytochrome P450 isoform differences .
  • Impurity profiling : Trace thiol byproducts (e.g., from incomplete coupling) can confound results. Use of LC-HRMS to quantify impurities is recommended .

Q. How can this compound be utilized in designing fluorescence-based metal ion sensors?

Methodological Answer: The phenol and sulfur groups enable metal chelation, while the aromatic system supports fluorescence. Experimental approaches include:

  • Chelation studies : Titration with Cu2+^{2+} or Fe3+^{3+} in acetonitrile:water (1:1) induces fluorescence quenching, analyzed via Stern-Volmer plots .
  • Structural modifications : Introducing electron-donating groups (e.g., -OCH3_3) at specific positions shifts emission wavelengths for multiplex detection .
  • Quantum yield optimization : Solvent polarity (e.g., DMSO vs. ethanol) and pH adjustments (5–7) maximize signal-to-noise ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.